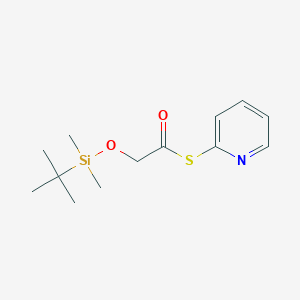![molecular formula C7H7BrN2O B15198730 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B15198730.png)
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H7BrN2 It is a derivative of pyrrolo[1,2-a]imidazole, featuring a bromine atom at the 3-position and an aldehyde group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde typically involves the bromination of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert atmosphere, such as nitrogen, at a temperature of around 0-5°C. The resulting brominated intermediate is then subjected to formylation using a formylating agent like Vilsmeier-Haack reagent (DMF and POCl3) to yield the desired aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反应分析
Types of Reactions
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Amines in the presence of a base like triethylamine (TEA) at elevated temperatures.
Major Products Formed
Oxidation: 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid.
Reduction: 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials with unique properties, such as conductive polymers or advanced coatings.
作用机制
The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and aldehyde group can participate in various interactions, including hydrogen bonding and covalent bonding, which can influence the compound’s biological activity.
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the bromine and aldehyde groups, making it less reactive in certain chemical transformations.
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the aldehyde group, limiting its use in formylation reactions.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde: Lacks the bromine atom, reducing its reactivity in substitution reactions.
Uniqueness
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations and applications compared to its analogs.
属性
分子式 |
C7H7BrN2O |
|---|---|
分子量 |
215.05 g/mol |
IUPAC 名称 |
3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde |
InChI |
InChI=1S/C7H7BrN2O/c8-7-5(4-11)9-6-2-1-3-10(6)7/h4H,1-3H2 |
InChI 键 |
GWQXMXVJRNUKGE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=NC(=C(N2C1)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


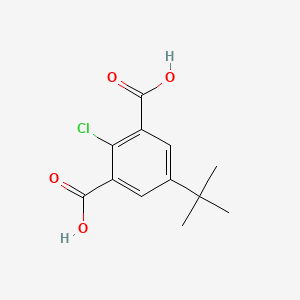
![(1R,2S,3R,13S,20S,22R)-3-(2-chloroethyl)-6,7-dimethoxy-19-(2-phenylacetyl)-14-oxa-10,19-diazahexacyclo[11.9.0.02,10.03,20.04,9.017,22]docosa-4,6,8,16-tetraen-11-one](/img/structure/B15198664.png)
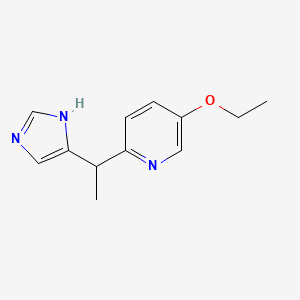
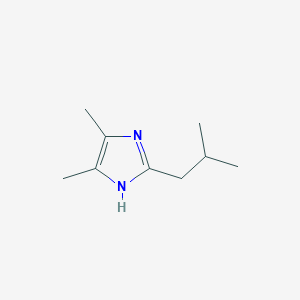
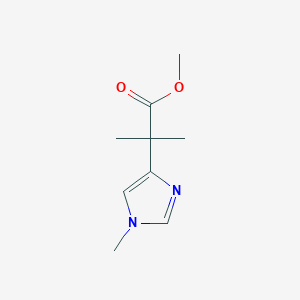
![2'-Bromospiro[cyclopropane-1,9'-fluorene]](/img/structure/B15198677.png)
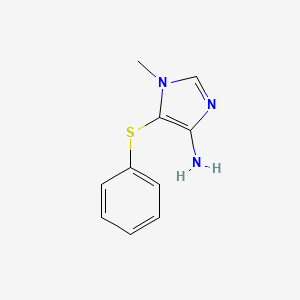
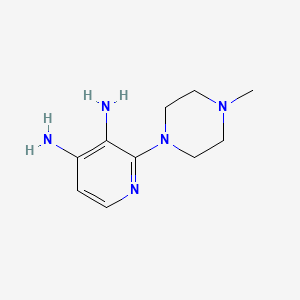
![N-[2-(aminomethyl)benzyl]-N,N-dipropylamine](/img/structure/B15198692.png)
![1-Propoxy-1H-benzo[d]imidazole](/img/structure/B15198700.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole](/img/structure/B15198721.png)
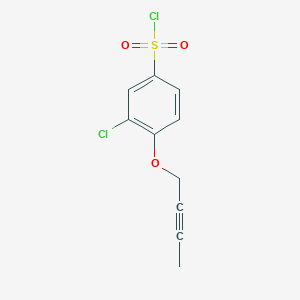
![N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B15198734.png)
